3-(Piperazin-1-yl)propan-1-ol dihydrochloride
Description
Properties
IUPAC Name |
3-piperazin-1-ylpropan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.2ClH/c10-7-1-4-9-5-2-8-3-6-9;;/h8,10H,1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJLOUPWISPINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625778 | |
| Record name | 3-(Piperazin-1-yl)propan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6427-02-7 | |
| Record name | 3-(Piperazin-1-yl)propan-1-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperazin-1-yl)propan-1-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
Piperazine reacts with 3-chloropropanol in polar aprotic solvents (e.g., acetone, THF) under basic conditions. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) enhances reactivity by stabilizing the transition state. Stoichiometric excess of piperazine (2:1 molar ratio) suppresses dialkylation, yielding ~65–75% monoalkylated product after purification.
Representative Procedure
Limitations
- Dialkylation Byproducts : Even with excess piperazine, ~15–20% bis(3-hydroxypropyl)piperazine forms, requiring costly chromatographic separation.
- Low Atom Economy : Excess piperazine necessitates recovery systems for industrial viability.
Boc Protection/Deprotection Strategy
To circumvent selectivity issues, a Boc-protection approach ensures monoalkylation. This method, detailed in Ambeed’s synthesis of tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate, achieves 97% yield.
Stepwise Synthesis
Boc Protection :
Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using DIPEA as a base, forming mono-Boc-piperazine.
$$
\text{Piperazine} + \text{Boc}_2\text{O} \xrightarrow{\text{DIPEA, DCM}} \text{tert-butyl piperazine-1-carboxylate}
$$Alkylation :
The free amine of Boc-piperazine reacts with 3-chloropropanol in DCM with DIPEA, yielding tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate.Deprotection and Salt Formation :
Boc removal with HCl in dioxane produces 3-(piperazin-1-yl)propan-1-ol dihydrochloride.
$$
\text{Boc-intermediate} \xrightarrow{\text{HCl, dioxane}} \text{this compound}
$$
Advantages
- High Selectivity : Boc group directs alkylation to a single nitrogen.
- Scalability : No chromatography needed; crystallization achieves purity.
Comparative Analysis of Methods
| Parameter | Direct Alkylation | Boc Strategy | Reductive Amination |
|---|---|---|---|
| Yield | 68% | 97% | ~50% |
| Selectivity | Moderate | High | Moderate |
| Purification Complexity | High (chromatography) | Low (crystallization) | Moderate |
| Scalability | Limited | Excellent | Limited |
| Cost | Low | Moderate | High |
Industrial-Scale Production Considerations
For bulk synthesis, the Boc-protection method is preferred due to:
- Reproducibility : Consistent yields >95%.
- Minimal Byproducts : Near-quantitative conversion reduces waste.
- Regulatory Compliance : Crystallization meets ICH purity guidelines without chromatography.
Optimization Strategies :
- Solvent Recovery : DCM and acetone are distilled and reused.
- Automation : Continuous flow systems enhance throughput.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, which are often used in the development of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 144.21 g/mol. Its structure features a piperazine ring, which is crucial for its biological activity. The dihydrochloride form enhances solubility and stability, making it suitable for various laboratory applications.
Medicinal Chemistry Applications
-
Antidepressant and Anxiolytic Activity
- Research indicates that derivatives of piperazine compounds, including 3-(piperazin-1-yl)propan-1-ol, exhibit potential antidepressant and anxiolytic effects. These compounds often act as serotonin reuptake inhibitors or modulate neurotransmitter systems, making them candidates for treating mood disorders .
-
Neuroprotective Properties
- Studies have shown that piperazine derivatives can possess neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease (PD). The compound may function by reducing oxidative stress and promoting neuronal survival through various mechanisms, including metal chelation and receptor modulation .
- Development of Triple Reuptake Inhibitors
Chemical Intermediate in Drug Synthesis
This compound serves as an essential intermediate in synthesizing various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in drug development pipelines.
Synthesis Examples
| Reaction | Conditions | Yield |
|---|---|---|
| Reaction with Boc2O | DCM at room temperature | 97% |
| Coupling with aromatic aldehydes | Under basic conditions | High yield |
These reactions highlight the versatility of the compound in producing complex molecules that can exhibit enhanced biological activities.
Case Study 1: Neuroprotective Agent Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of bifunctional ligands targeting dopamine receptors while incorporating iron-binding properties into piperazine derivatives. The research demonstrated that these compounds could mitigate oxidative stress in neuronal cells, showcasing the therapeutic potential of piperazine-based drugs for neurodegenerative conditions .
Case Study 2: Antidepressant Activity
In another investigation, researchers synthesized a series of piperazine derivatives based on 3-(piperazin-1-yl)propan-1-ol to evaluate their antidepressant effects using animal models. The results indicated significant improvements in depressive-like behaviors, suggesting that these compounds could lead to new treatments for mood disorders .
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)propan-1-ol dihydrochloride involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction often leads to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The table below compares 3-(Piperazin-1-yl)propan-1-ol dihydrochloride with key analogs, emphasizing substituents, molecular formulas, and applications:
Key Differences and Implications
Aromatic vs. Aliphatic Substituents :
- Compounds like 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (CAS 32229-98-4) incorporate aromatic groups, enhancing receptor-binding affinity in CNS-targeting drugs (e.g., Trazodone intermediates) . In contrast, aliphatic modifications (e.g., hydroxyethyl or methyl groups) improve solubility or metabolic stability .
Functional Group Variations :
- Carboxylic acid derivatives (e.g., CAS 1179371-28-8) are pivotal in designing kinase inhibitors due to their ability to chelate metal ions in enzymatic pockets . Ethyl ester analogs (e.g., ) serve as prodrugs, increasing membrane permeability.
Biological Activity
3-(Piperazin-1-yl)propan-1-ol dihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
- IUPAC Name : this compound
- CAS Number : 6427-02-7
- Molecular Formula : C7H16Cl2N2O
The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors and enzymes. It exhibits potential as a modulator of serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders. The compound's piperazine moiety enhances its ability to penetrate biological membranes, facilitating its action on central nervous system targets.
Anticancer Properties
Research has shown that this compound exhibits anticancer activity by inhibiting the proliferation of various cancer cell lines. A study indicated that this compound could repress c-MYC expression, a key regulator in cancer progression, leading to reduced cell viability in MOLT-4 and MRC-5 cell lines .
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects, particularly regarding its influence on serotonin receptors. In vitro studies demonstrated that it can modulate 5-HT1A receptor activity, which is significant for developing treatments for anxiety and depression .
Radioprotective Activity
Another area of interest is the potential radioprotective effects of piperazine derivatives, including this compound. Some studies have reported that these compounds can protect human cells from radiation-induced damage, suggesting their utility in therapeutic applications during radiotherapy .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 3-(Piperazin-1-yl)propan-1-ol dihydrochloride, and how do they influence experimental design?
- Answer: The compound’s molecular formula is C₈H₂₀Cl₂N₂O with a molecular weight of 231.16 g/mol . Key properties include a boiling point of 252.8°C at 760 mmHg and solubility in polar solvents like water and ethanol. These properties dictate storage conditions (dry, ventilated environments) and handling precautions (avoiding static discharge) . For experimental reproducibility, ensure precise measurement of hygroscopicity and account for its dihydrochloride salt form in stoichiometric calculations.
Table 1: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 231.16 g/mol | |
| Boiling Point | 252.8°C at 760 mmHg | |
| Solubility (H₂O) | ≥72.4 mg/mL |
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Answer: Use personal protective equipment (PPE), including gloves and goggles, to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of accidental exposure, rinse affected areas with water for 15 minutes. Store in sealed containers away from heat and incompatible substances (e.g., strong oxidizers). Waste disposal must comply with institutional guidelines for halogenated organic salts .
Q. How can researchers synthesize and purify this compound?
- Answer: A common method involves nucleophilic substitution between piperazine and 3-chloropropanol under basic conditions, followed by hydrochloride salt formation. Purification is achieved via recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and confirm purity via HPLC (C18 column, aqueous buffer/acetonitrile gradient) .
Advanced Research Questions
Q. What reaction mechanisms are involved in the functionalization of this compound for drug discovery applications?
- Answer: The piperazine moiety undergoes nucleophilic substitution (e.g., alkylation) or Schiff base formation with aldehydes. The hydroxyl group can be esterified or oxidized to a ketone. For example, reaction with acetic anhydride yields the acetylated derivative, while oxidation with CrO₃ forms 3-(piperazin-1-yl)propanal. These modifications are critical for tuning pharmacokinetic properties in lead optimization .
Table 2: Common Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated piperazine derivatives |
| Oxidation | CrO₃, H₂SO₄ | 3-(Piperazin-1-yl)propanal |
| Esterification | Acetic anhydride, pyridine | Acetylated propanol derivative |
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Answer: The compound is stable in neutral to slightly acidic conditions (pH 4–6) but degrades in strong bases due to piperazine ring deprotonation. Thermal stability tests (TGA/DSC) show decomposition above 200°C. For long-term storage, maintain temperatures below 25°C and avoid aqueous solutions at pH >8 .
Q. What analytical techniques are most effective for characterizing impurities in this compound?
- Answer: Use LC-MS to detect low-abundance impurities (e.g., unreacted piperazine or chloropropanol byproducts). ¹H/¹³C NMR identifies structural anomalies, while ion chromatography quantifies chloride counterion stoichiometry. For crystallinity assessment, X-ray diffraction (SHELX software ) resolves salt-form purity .
Q. How is this compound utilized in the design of bioactive molecules or prodrugs?
- Answer: The piperazine group enhances solubility and bioavailability in CNS-targeting drugs. For example, it serves as a linker in dopamine receptor antagonists (e.g., Fluphenazine derivatives ). The hydroxyl group can be conjugated to prodrugs (e.g., phosphate esters) for controlled release .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
